[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate
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Overview
Description
[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate is a chemical compound with a complex structure It is a derivative of oxolane, featuring multiple hydroxyl groups and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate typically involves the acetylation of a precursor molecule containing the oxolane ring and hydroxyl groups. One common method is the reaction of the precursor with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to ensure the selective acetylation of the hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The acetate group can be reduced to yield the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of [(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze acetylation or deacetylation reactions. These interactions can modulate various biochemical pathways, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Similar Compounds
- [(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl benzoate
- [(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl propionate
Uniqueness
[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate is unique due to its specific combination of hydroxyl and acetate groups, which confer distinct chemical reactivity and biological activity. Its structure allows for selective modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C7H12O6 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C7H12O6/c1-3(8)12-2-4-5(9)6(10)7(11)13-4/h4-7,9-11H,2H2,1H3/t4-,5-,6+,7+/m0/s1 |
InChI Key |
NALJQUNAUMMYGE-VWDOSNQTSA-N |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@@H]([C@H]([C@@H](O1)O)O)O |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)O)O)O |
Origin of Product |
United States |
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